molecular formula C19H16ClN3O B1680803 6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide CAS No. 162100-15-4

6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide

Cat. No. B1680803
M. Wt: 337.8 g/mol
InChI Key: HOVMHIRTZYQSKM-UHFFFAOYSA-N
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Description

6-chloro-5-methyl-N-(quinolin-5-yl)-2,3-dihydroindole-1-carboxamide belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . It is also known as 6-chloro-5-methyl-N- (5-quinolinyl)-1-indolinecarboxamide .


Molecular Structure Analysis

The molecular formula of this compound is C19H16ClN3O . The InChI code is 1S/C19H16ClN3O/c1-12-10-13-7-9-23 (18 (13)11-15 (12)20)19 (24)22-17-6-2-5-16-14 (17)4-3-8-21-16/h2-6,8,10-11H,7,9H2,1H3, (H,22,24) . The molecular weight is 337.8 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 337.8 g/mol . The compound has a XLogP3-AA value of 4, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Quinoxalin-2-carboxamides and Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists, based on the pharmacophoric requirements for these receptors. This research indicates the potential application of such compounds in managing conditions affected by 5-HT3 receptors, such as gastrointestinal disorders, anxiety, and other related conditions (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Benzothienoquinolines Synthesis

Substituted benzothienoquinolines have been synthesized through a process involving photocyclization, chlorination, and dechlorination, leading to the formation of N-methyl quaternary salts. This work contributes to the field of heterocyclic chemistry, showing the versatility of these compounds in synthesizing complex heterocyclic structures with potential applications in materials science and pharmacology (Luo, Musmar, & Castle, 1991).

Benzonaphthyridine Carboxylic Methyl Esters Synthesis

The synthesis of methyl benzo[b][1,8]naphthyridin-3-carboxylates demonstrates the compound's potential as a scaffold for further chemical modifications. These compounds could be explored for various biological activities, laying a foundation for new drug development (Nithyadevi & Rajendran, 2006).

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity. These compounds show promising applications in developing new antimicrobials against a variety of microorganisms, highlighting the importance of quinoline derivatives in medicinal chemistry (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Novel Quinoxalin-2-carboxamides for Depression Management

Design and synthesis of novel quinoxalin-2-carboxamides based on a ligand-based approach for 5-HT3 receptor antagonism have been explored. These compounds have been evaluated for their potential in managing depression, indicating the therapeutic application of such chemical entities in neuropsychiatric disorders (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-2-5-16-14(17)4-3-8-21-16/h2-6,8,10-11H,7,9H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMHIRTZYQSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=CC4=C3C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methyl-N-(quinolin-5-yl)indoline-1-carboxamide

CAS RN

162100-15-4
Record name 6-Chloro-2,3-dihydro-5-methyl-N-5-quinolinyl-1H-indole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162100-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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